molecular formula C8H5BrN2O2 B2639628 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid CAS No. 1190321-20-0

6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Cat. No.: B2639628
CAS No.: 1190321-20-0
M. Wt: 241.044
InChI Key: RLWGIBOLTNFDFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound that features a bromine atom at the 6th position of the pyrrolo[2,3-b]pyridine ring system and a carboxylic acid group at the 3rd position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid typically involves the bromination of pyrrolo[2,3-b]pyridine derivatives followed by carboxylation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce the bromine atom at the desired position .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The reaction conditions are optimized to ensure high yield and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrrolo[2,3-b]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the development of probes and inhibitors for biological studies.

    Medicine: It is investigated for its potential as a therapeutic agent, particularly in cancer research due to its ability to inhibit specific enzymes and signaling pathways.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals

Comparison with Similar Compounds

  • 6-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
  • 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Comparison: Compared to similar compounds, 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the bromine atom at the 6th position and the carboxylic acid group at the 3rd position provides distinct chemical properties that make it a valuable intermediate in synthetic chemistry and a potential therapeutic agent .

Properties

IUPAC Name

6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-6-2-1-4-5(8(12)13)3-10-7(4)11-6/h1-3H,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWGIBOLTNFDFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=CN2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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